![molecular formula C15H13NO3 B2939193 2-(3-formylphenoxy)-N-phenylacetamide CAS No. 553673-51-1](/img/structure/B2939193.png)
2-(3-formylphenoxy)-N-phenylacetamide
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Description
2-(3-formylphenoxy)-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Anticancer, Anti-inflammatory, and Analgesic Activities
Research has identified potential anticancer, anti-inflammatory, and analgesic properties in 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. Specifically, derivatives with halogens on the aromatic ring demonstrated significant activity in these areas. Compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, in particular, showed promising results, suggesting its potential as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).
Antitubercular Agents
A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and evaluated for their antitubercular activities. These derivatives displayed potent to moderate activity against M. tuberculosis H37Rv, with one derivative showing equivalent activity against both M. tuberculosis H37Rv and rifampin-resistant strains. This indicates the potential for these compounds to be developed into affordable antitubercular agents (Ang et al., 2012).
Enzyme Inhibition for Drug Metabolism
The enzyme arylacetamide deacetylase plays a significant role in the metabolism of various drugs, including the hydrolysis of flutamide, an antiandrogen drug used in prostate cancer treatment. Understanding the enzymes involved in drug metabolism is crucial for predicting drug interactions and potential hepatotoxicity, showcasing the importance of these compounds in pharmacological research (Watanabe et al., 2009).
Polymorphism and High-Pressure Forms
Investigations into the polymorphism of paracetamol (N-(4-hydroxyphenyl)acetamide) under high pressure have revealed additional structural forms (Forms IV and V) beyond the known crystalline structures. These studies are critical for understanding the physical and chemical properties of pharmaceuticals under varying conditions, which can influence drug formulation and stability (Smith et al., 2014).
Electrochemical Sensors for Water Pollutants
Development of electrochemical sensors using nano-Fe3O4/ionic liquid paste electrodes has been explored for the determination of 2-phenylphenol, a water pollutant, demonstrating the utility of 2-(substituted phenoxy)acetamide derivatives in environmental monitoring. This highlights the role of these compounds in developing analytical tools for environmental protection (Karimi-Maleh et al., 2019).
properties
IUPAC Name |
2-(3-formylphenoxy)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-10-12-5-4-8-14(9-12)19-11-15(18)16-13-6-2-1-3-7-13/h1-10H,11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEQLMWFKSODDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formylphenoxy)-N-phenylacetamide |
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